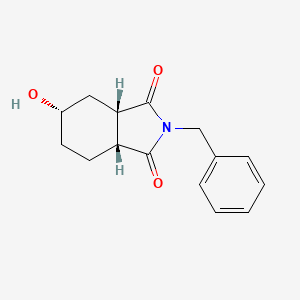
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyl group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, aluminum chloride, amines, thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindole core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(3aS,5S,7aR)-5-hydroxy-3,3,5-trimethyl-7a-(3-{[2-(4-morpholinyl)ethyl]amino}-3-oxopropyl)octahydro-1H-inden-1-yl]nicotinamide .
- **(3aS,5S,7aR)-5-{[tert-butyl(diphenyl)silyl]oxy}-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione .
- **Methyl (3aS,5S,7aR)-3a-(1,3-benzodioxol-5-yl)-5-(2,2,2-trifluoroacetoxy)octahydro-1H-indole-1-carboxylate .
Uniqueness
(3aS,5S,7aR)-2-benzyl-5-hydroxy-octahydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3aS,5S,7aR)-2-benzyl-5-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2/t11-,12+,13-/m0/s1 |
InChI Key |
UPGLLRCHIDSWQL-XQQFMLRXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O)C(=O)N(C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(CC1O)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


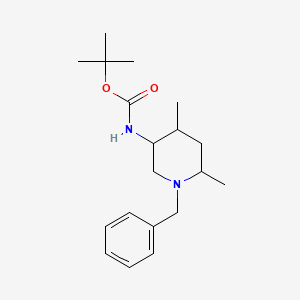
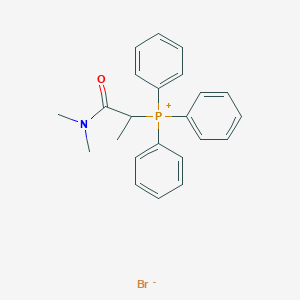
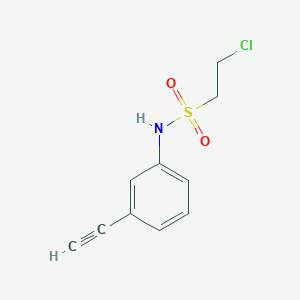
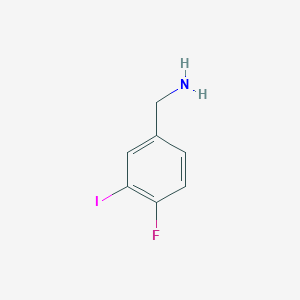

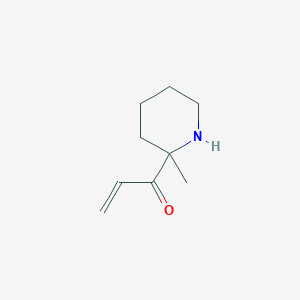
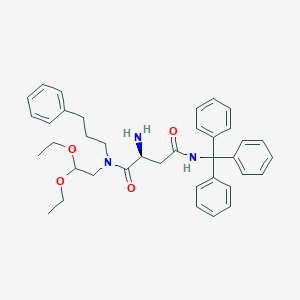
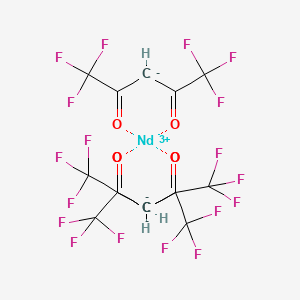



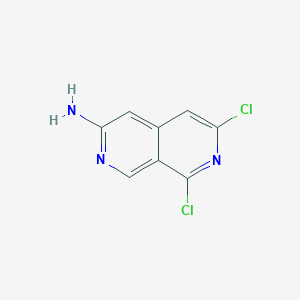
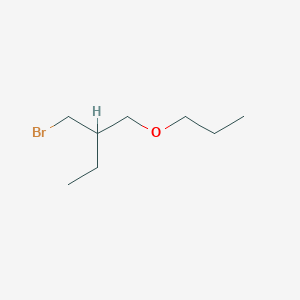
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
